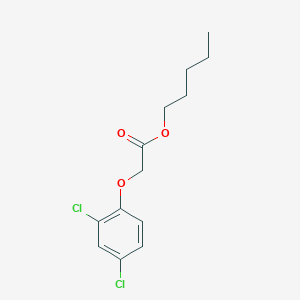

Pentyl (2,4-dichlorophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

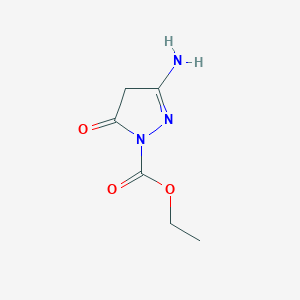

Pentyl (2,4-dichlorophenoxy)acetate, commonly known as 2,4-DP pentyl ester, is a synthetic herbicide that is widely used in agriculture and horticulture. It is known for its selective action against broadleaf weeds and is considered a safer alternative to other herbicides.

Mechanism of Action

Pentyl (2,4-dichlorophenoxy)acetate works by disrupting the growth and development of broadleaf weeds. It is absorbed by the leaves and transported to the meristematic tissue, where it interferes with cell division and elongation. This results in stunted growth, chlorosis, and eventually, death of the weed. The herbicide is selective for broadleaf weeds and does not affect grasses or other monocots.

Biochemical and Physiological Effects:

Pentyl (2,4-dichlorophenoxy)acetate affects the metabolism of the plant by inhibiting the synthesis of auxins, which are essential for cell division and elongation. This results in a buildup of toxic intermediates, leading to cell death and tissue necrosis. The herbicide also affects the photosynthetic machinery of the plant, leading to reduced chlorophyll content and impaired photosynthesis.

Advantages and Limitations for Lab Experiments

Pentyl (2,4-dichlorophenoxy)acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other herbicides. It is also highly selective for broadleaf weeds, making it useful for studying the effects of herbicides on specific plant species. However, there are some limitations to its use. It has a short half-life in soil and water, which can make it difficult to study its fate and transport in environmental systems. Additionally, its mode of action is well understood, which can limit its usefulness for studying new herbicidal mechanisms.

Future Directions

There are several future directions for research on Pentyl (2,4-dichlorophenoxy)acetate. One area of interest is the development of new herbicides based on its structure. Researchers could explore modifications to the molecule to improve its efficacy and selectivity. Another direction is the investigation of its environmental fate and transport, particularly in soil and water systems. This could provide valuable information for the development of sustainable agricultural practices. Finally, there is a need for more research on the effects of Pentyl (2,4-dichlorophenoxy)acetate on non-target organisms, such as pollinators and soil microorganisms. This could help to identify potential risks associated with the use of this herbicide in agricultural systems.

Synthesis Methods

Pentyl (2,4-dichlorophenoxy)acetate is synthesized by esterification of 2,4-dichlorophenoxyacetic acid with pentanol in the presence of a catalyst. The reaction takes place under reflux conditions and yields the pentyl ester as a colorless liquid. The purity of the product can be improved by distillation or recrystallization.

Scientific Research Applications

Pentyl (2,4-dichlorophenoxy)acetate is commonly used in agricultural research to study the effects of herbicides on plant growth and development. It is also used in environmental research to investigate the fate and transport of herbicides in soil and water systems. Additionally, it has been used in pharmaceutical research as a starting material for the synthesis of new compounds with potential biological activity.

properties

CAS RN |

1917-92-6 |

|---|---|

Product Name |

Pentyl (2,4-dichlorophenoxy)acetate |

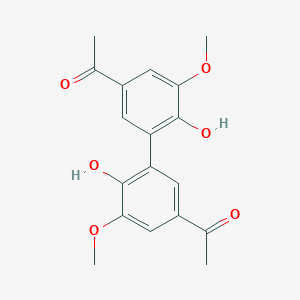

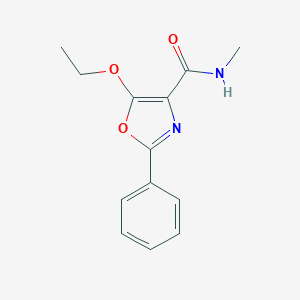

Molecular Formula |

C13H16Cl2O3 |

Molecular Weight |

291.17 g/mol |

IUPAC Name |

pentyl 2-(2,4-dichlorophenoxy)acetate |

InChI |

InChI=1S/C13H16Cl2O3/c1-2-3-4-7-17-13(16)9-18-12-6-5-10(14)8-11(12)15/h5-6,8H,2-4,7,9H2,1H3 |

InChI Key |

VZCCHPAEDSPPDG-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |

Other CAS RN |

1917-92-6 |

synonyms |

pentyl (2,4-dichlorophenoxy)acetate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,6S,7S,10S,11S,19S)-7-Acetyl-6-methyl-3-oxapentacyclo[9.7.1.01,14.04,19.06,10]nonadec-14-en-16-one](/img/structure/B158040.png)

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)